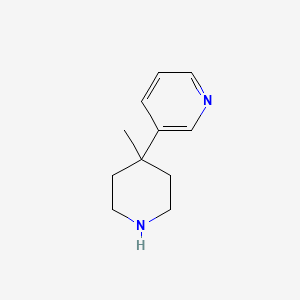

![molecular formula C35H41F6N3O6 B566169 N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin CAS No. 1453221-45-8](/img/structure/B566169.png)

N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

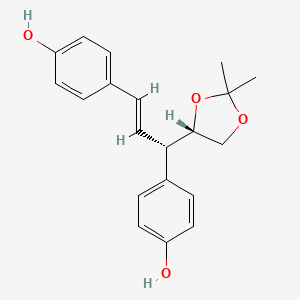

“N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin” is an impurity of Silodosin, which is an α1a-adrenoceptor antagonist . It has a molecular formula of C35H41F6N3O6 and a molecular weight of 713.718 .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol as an intermediate . The process involves the use of various reagents and follows a multi-step synthesis pathway .Molecular Structure Analysis

The molecular structure of “this compound” includes various functional groups and bonds. The molecule has a complex structure with multiple rings and chains .Applications De Recherche Scientifique

Synthesis and Characterization of Polymers : High molecular weight polyphosphazenes with varying ratios of phenory and 2,2,2-trifluoroethoxy groups have been synthesized, demonstrating the feasibility of creating polymers with specific functional groups (Allcock & Young Baek Kim, 1994).

Substituent Exchange Reactions : Research on substituent exchange reactions of sodium 2,2,2-trifluoroethoxide with trimeric and tetrameric aryloxycyclophosphazenes reveals the potential for creating fully substituted 2,2,2-trifluoroethoxyphosphazene trimers and tetramers, enhancing our understanding of the chemistry of these groups (Xiao Liu et al., 2012).

Photo-Cross-Linkable Polymers : The study of cyclic and high-polymeric phosphazenes bearing specific side groups, including 2,2,2-trifluoroethoxy, has contributed to understanding their photochemical behavior, which is vital for developing photo-responsive materials (Allcock & Charles G. Cameron, 1994).

Synthesis of Novel Compounds : Research on the novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, illustrates the potential for synthesizing complex organic compounds for pharmaceutical applications (Xiaoxia Luo et al., 2008).

Polymerization and Isomerization Studies : Investigations into the polymerization and isomerization of phosphites with different substituents, including 2,2,2-trifluoroethoxy, provide insights into the synthesis of low molecular weight polyphosphazenes (M. White & K. Matyjaszewski, 1996).

Antioxidant Activity : Studies have shown that specific functional groups, such as 2,2,2-trifluoroethoxy, can enhance the antioxidant activities of phenolic acids, highlighting the potential for designing novel antioxidants (Jinxiang Chen et al., 2020).

Temperature-Sensitive Hydrogels : Research on Poly(organophosphazene)s with 2,2,2-trifluoroethoxy groups has led to the synthesis of temperature-sensitive hydrogels, important for biomedical applications (김영백 et al., 1998).

Mécanisme D'action

As an impurity of Silodosin, “N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin” may share similar mechanisms of action. Silodosin is an α1a-adrenoceptor antagonist, which means it works by blocking α1a-adrenoceptors, thereby relaxing the muscles in the prostate and bladder neck, making it easier to urinate .

Propriétés

IUPAC Name |

5-[2-[bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41F6N3O6/c1-24(19-25-20-26-11-13-44(12-6-16-45)32(26)27(21-25)33(42)46)43(14-17-47-28-7-2-4-9-30(28)49-22-34(36,37)38)15-18-48-29-8-3-5-10-31(29)50-23-35(39,40)41/h2-5,7-10,20-21,24,45H,6,11-19,22-23H2,1H3,(H2,42,46) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFJJNFEEPMRAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)CCOC4=CC=CC=C4OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41F6N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

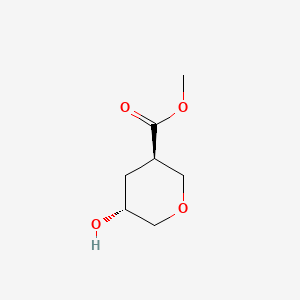

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)

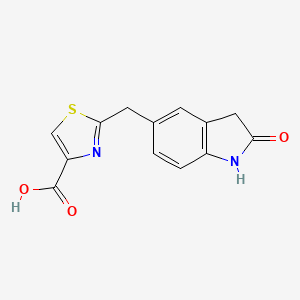

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)

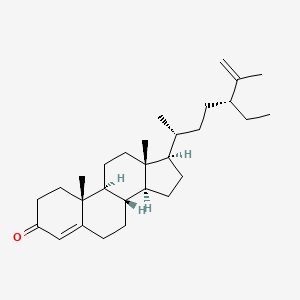

![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)

![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)

![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)